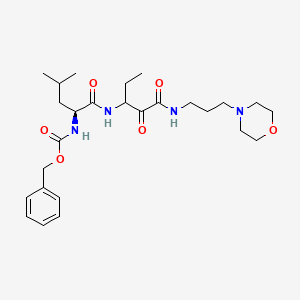

AK 295

Description

Properties

CAS No. |

160399-35-9 |

|---|---|

Molecular Formula |

C26H40N4O6 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)/t21?,22-/m0/s1 |

InChI Key |

TZVQRMYLYQNBOA-KEKNWZKVSA-N |

Isomeric SMILES |

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AK 295 AK-295 AK295 Cbz-Leu-Abu-CONH(CH2)3-Mpl Cbz-Leu-aminobutyrate-CONH(CH2)3-morpholine CX 295 CX-295 CX295 cpd Z-Leu-aminobutyric acid-CONH(CH2)3-morpholine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of p53 Activation by ASTX295: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASTX295 is an orally available, potent, and selective small molecule antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancers with wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][3] By inhibiting the MDM2-p53 interaction, ASTX295 is designed to stabilize and reactivate p53, thereby restoring its tumor-suppressing functions, including cell cycle arrest and apoptosis.[1][4] This document provides a detailed overview of the mechanism of action of ASTX295, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: p53-MDM2 Interaction

The p53 tumor suppressor plays a critical role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[5] The activity of p53 is tightly regulated by MDM2, which binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3] In many tumors with wild-type TP53, the p53 pathway is functionally inactivated by the overexpression or amplification of MDM2.[6]

ASTX295 is an isoindolinone-based compound that competitively binds to the p53-binding pocket of MDM2.[3][7] This high-affinity interaction physically blocks the association between MDM2 and p53.[1] The dissociation of this complex prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of functional p53 protein within the tumor cell.[4] The stabilized p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes, such as CDKN1A (encoding p21) and MDM2 itself (as part of a negative feedback loop), which ultimately results in cell cycle arrest and apoptosis.[3][5]

Signaling Pathway of ASTX295-Mediated p53 Activation

Caption: ASTX295 mechanism of p53 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ASTX295 from preclinical and clinical studies.

Table 1: In Vitro Potency of ASTX295

| Parameter | Value | Cell Line/Assay | Reference(s) |

| IC50 (MDM2 Inhibition) | <1 nM | ELISA-based in vitro assay | [5][7][8] |

| GI50 (Growth Inhibition) | 27 nM | SJSA-1 (p53 wild-type, MDM2-amplified) | [4][5] |

| EC50 (p53 Induction) | 10 nM | Not specified | [4][5] |

| Selectivity | ~1000-fold | Wild-type vs. mutant TP53 cell lines | [3][9] |

Table 2: Clinical Pharmacokinetics and Efficacy of ASTX295 (Phase 1)

| Parameter | Value | Dosing Regimen | Reference(s) |

| Mean Half-life (t1/2) | 4-6 hours | 400 mg QD and 660 mg BIW | [6][10][11] |

| Median Time to Max Concentration (tmax) | 3 hours | Not specified | [10][11] |

| Overall Response Rate (ORR) - Liposarcoma | 7.9% | Not specified | [10][11] |

| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly (BIW) | N/A | [6][10][11] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

MDM2-p53 Interaction ELISA

This assay quantifies the ability of ASTX295 to inhibit the binding of p53 to MDM2 in a cell-free system.

-

Plate Coating: High-binding 96-well plates are coated with recombinant human MDM2 protein and incubated overnight at 4°C.

-

Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

-

Compound Incubation: A fixed concentration of a biotinylated p53 peptide is mixed with serial dilutions of ASTX295. This mixture is then added to the MDM2-coated wells and incubated.

-

Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells to bind to the biotinylated p53.

-

Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated as the concentration of ASTX295 that inhibits 50% of the p53-MDM2 binding.

Cellular Viability and Growth Inhibition (GI50) Assay

This experiment determines the concentration of ASTX295 required to inhibit the growth of cancer cell lines by 50%.

-

Cell Seeding: Cancer cells (e.g., SJSA-1) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of ASTX295 for a specified duration (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., CellTiter-Glo) is added to the wells, which measures ATP levels as an indicator of metabolically active cells.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for p53 Pathway Proteins

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

-

Cell Lysis: Cells treated with ASTX295 are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, and p21. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This animal model assesses the anti-tumor efficacy of ASTX295 in a living organism.

-

Tumor Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into vehicle control and ASTX295 treatment groups. ASTX295 is administered orally at specified doses and schedules (e.g., daily or twice weekly).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At specified time points after dosing, tumors and blood samples can be collected to assess the levels of p53 and its target genes via western blotting or ddPCR.[6]

-

Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow Diagrams

Caption: Western Blotting Experimental Workflow.

Caption: In Vivo Xenograft Study Workflow.

Conclusion

ASTX295 is a potent MDM2 antagonist that effectively reactivates the p53 tumor suppressor pathway in preclinical models and has shown preliminary efficacy in clinical trials for solid tumors with wild-type TP53.[5][10] Its mechanism of action, centered on the inhibition of the MDM2-p53 interaction, leads to the stabilization of p53 and the subsequent induction of cell cycle arrest and apoptosis.[4] The differentiated pharmacokinetic profile of ASTX295, characterized by a shorter half-life, is designed to minimize on-target bone marrow toxicities, potentially offering an improved therapeutic index compared to first-generation MDM2 inhibitors.[5][12] Further investigation into predictive biomarkers and combination strategies will be crucial in optimizing the clinical application of ASTX295.

References

- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]

- 2. Facebook [cancer.gov]

- 3. astx.com [astx.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. astx.com [astx.com]

- 7. Validate User [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ASTX295 | ASTX-295 - Chemietek [chemietek.com]

- 10. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]

ATX-295: A Targeted Approach to Mitotic Arrest in Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-295 is a novel, orally bioavailable small molecule inhibitor targeting the mitotic kinesin motor protein KIF18A. This protein is essential for proper chromosome alignment and segregation during cell division, particularly in cancer cells exhibiting chromosomal instability (CIN). By selectively inhibiting KIF18A, ATX-295 induces mitotic arrest and subsequent cell death in these cancer cells, while largely sparing healthy cells with normal chromosome numbers. Preclinical data have demonstrated the potent and selective activity of ATX-295 in various solid tumor models, including high-grade serous ovarian cancer and triple-negative breast cancer. Notably, whole genome doubling (WGD) has been identified as a strong predictive biomarker for sensitivity to ATX-295. The compound is currently under investigation in a Phase I/II clinical trial for advanced solid tumors. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for ATX-295.

Mechanism of Action: Inducing Mitotic Catastrophe in Cancer Cells

ATX-295 functions as a selective inhibitor of the ATPase activity of KIF18A.[1] KIF18A is a plus-end directed kinesin that plays a critical role in dampening the oscillations of chromosomes at the metaphase plate, ensuring their proper alignment before segregation into daughter cells. In cancer cells with high levels of CIN, which are often characterized by an abnormal number of chromosomes (aneuploidy) and/or whole genome doubling, the reliance on KIF18A for mitotic fidelity is heightened.

Inhibition of KIF18A's ATPase activity by ATX-295 disrupts its motor function. This leads to hyper-dynamic and uncoordinated chromosome movements, preventing the cells from satisfying the spindle assembly checkpoint. The prolonged mitotic arrest ultimately triggers apoptotic cell death.[2][3] Healthy, chromosomally stable cells are significantly less dependent on KIF18A and are therefore less affected by its inhibition, providing a potential therapeutic window.[4][5]

Quantitative Preclinical Data

The preclinical development of ATX-295 has yielded significant quantitative data supporting its potency and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Activity of ATX-295

| Parameter | Value | Description | Source |

| KIF18A ATPase Inhibition (IC50) | 16 nM | The half maximal inhibitory concentration against the ATPase activity of KIF18A. | [1] |

| Cell Line Dependency (PRISM Screen) | 18% | Percentage of 826 cancer cell lines dependent on KIF18A for proliferation. | [1] |

Table 2: In Vivo Efficacy of ATX-295 in Ovarian Cancer Patient-Derived Xenograft (PDX) Models

| Parameter | Value | Description | Source |

| Overall Response Rate | 61% | Percentage of ovarian PDX models showing tumor stasis or regression with ATX-295 treatment. | [1][2] |

| Responders with WGD | 73% | Percentage of responding PDX models that were identified as having whole genome doubling. | [1][2] |

| Tumor Regression | All WGD(+) | All tumors that exhibited regression were positive for whole genome doubling. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the key experiments cited in the evaluation of ATX-295.

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Materials:

-

Recombinant human KIF18A protein

-

Taxol-stabilized microtubules

-

ATP

-

ATX-295 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of ATX-295 in DMSO.

-

In a 384-well plate, add microtubules and ATP to the assay buffer.

-

Add the diluted ATX-295 or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the KIF18A enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying ATP.

Materials:

-

Cancer cell lines (e.g., OVCAR-3)

-

Complete cell culture medium

-

ATX-295

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of ATX-295 in culture medium.

-

Replace the existing medium with the medium containing the ATX-295 dilutions or vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

Ovarian Cancer Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice.

Materials:

-

Freshly collected ovarian cancer tissue from patients

-

Immunodeficient mice (e.g., NOD/SCID)

-

Surgical tools

-

ATX-295 formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Under sterile conditions, implant a small fragment of the patient's tumor subcutaneously into the flank of an immunodeficient mouse.

-

Monitor the mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer ATX-295 orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[2] The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for Mitotic Arrest (Phospho-Histone H3)

This technique is used to detect cells in mitosis by staining for the phosphorylated form of histone H3 (pHH3), a specific marker of this cell cycle phase.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections from PDX models

-

Primary antibody against phospho-histone H3 (Ser10)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a heat-based method.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-pHH3 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with the DAB substrate, which will produce a brown precipitate in positive cells.

-

Counterstain with hematoxylin to visualize the cell nuclei.

-

Dehydrate, clear, and mount the slides.

-

Examine the slides under a microscope and quantify the percentage of pHH3-positive cells (mitotic index).

Visualizations: Workflows and Logical Relationships

Conclusion and Future Directions

ATX-295 represents a promising targeted therapy for cancers characterized by chromosomal instability. Its selective mechanism of action, potent preclinical activity, and the identification of a predictive biomarker in whole genome doubling provide a strong rationale for its ongoing clinical development.[4][6] The Phase I/II trial will be crucial in determining the safety, tolerability, and preliminary efficacy of ATX-295 in patients with advanced solid tumors.[3][7] Future research will likely focus on further refining the patient selection strategy, exploring potential combination therapies, and investigating mechanisms of resistance. The data gathered to date position ATX-295 as a potentially best-in-class KIF18A inhibitor with the potential to address significant unmet needs in oncology.[6][8]

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. OUH - Protocols [ous-research.no]

- 5. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]

- 6. Patient-Derived Xenograft Models for Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]

- 7. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

KIF1A as a Therapeutic Target in Oncology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin Family Member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology. This motor protein, crucial for the proper alignment and segregation of chromosomes during mitosis, is frequently overexpressed in a wide array of human cancers. Its elevated expression is often correlated with advanced tumor stages, poor prognosis, and resistance to therapy. Notably, cancer cells, particularly those with high chromosomal instability (CIN), exhibit a significant dependency on KIF18A for survival, a vulnerability not observed in normal, healthy cells. This differential reliance presents a promising therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of KIF18A's role in cancer, its prognostic value, the signaling pathways it influences, and the current landscape of KIF18A inhibitors in preclinical and clinical development.

KIF18A Expression and Prognostic Significance in Cancer

Bioinformatic analyses of large-scale cancer databases, such as The Cancer Genome Atlas (TCGA), have revealed that KIF18A is significantly upregulated in a multitude of malignancies. This overexpression is not merely a bystander effect but is actively involved in tumor progression.

Pan-Cancer Overexpression of KIF18A

KIF18A mRNA expression is upregulated in at least 27 different tumor types when compared to corresponding normal tissues[1][2]. This broad overexpression across various cancers highlights its potential as a widely applicable therapeutic target.

Table 1: KIF18A Overexpression in Various Cancers

| Cancer Type | Abbreviation | KIF18A Expression Status |

| Bladder Urothelial Carcinoma | BLCA | Upregulated[1] |

| Breast invasive carcinoma | BRCA | Upregulated[1] |

| Cervical squamous cell carcinoma | CESC | Upregulated[1] |

| Cholangiocarcinoma | CHOL | Upregulated[1] |

| Colon adenocarcinoma | COAD | Upregulated[1] |

| Esophageal carcinoma | ESCA | Upregulated[1] |

| Glioblastoma multiforme | GBM | Upregulated[1] |

| Head and Neck squamous cell carcinoma | HNSC | Upregulated[1] |

| Kidney renal clear cell carcinoma | KIRC | Upregulated[1] |

| Kidney renal papillary cell carcinoma | KIRP | Upregulated[1] |

| Liver hepatocellular carcinoma | LIHC | Upregulated[1] |

| Lung adenocarcinoma | LUAD | Upregulated[1] |

| Lung squamous cell carcinoma | LUSC | Upregulated[1] |

| Rectum adenocarcinoma | READ | Upregulated[1] |

| Stomach adenocarcinoma | STAD | Upregulated[1] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Upregulated[1] |

Prognostic Value of KIF18A Expression

High expression of KIF18A is significantly associated with poor clinical outcomes in several cancer types. Pan-cancer analyses have demonstrated a correlation between elevated KIF18A levels and worse overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI)[2].

Table 2: Prognostic Significance of High KIF18A Expression

| Cancer Type | Abbreviation | Prognostic Impact (High KIF18A) | Hazard Ratio (OS) | 95% CI | p-value | Reference |

| Hepatocellular Carcinoma | LIHC | Independent factor for poor OS & DFS | 1.682 | 1.089-2.600 | 0.019 | [3] |

| Multiple Cancers (Meta-analysis) | - | Poor Overall Survival | 1.77 | 1.58-1.98 | <0.00001 | [4] |

| Multiple Cancers (Meta-analysis) | - | Poor Recurrence-Free Survival | 1.40 | 1.31-1.49 | <0.00001 | [4] |

| Multiple Cancers (Meta-analysis) | - | Poor Distant Metastasis-Free Survival | 1.72 | 1.49-1.99 | <0.00001 | [4] |

KIF18A's Role in Mitosis and Carcinogenesis

KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis. Its primary function is to ensure the proper congression of chromosomes to the metaphase plate, a crucial step for accurate chromosome segregation. In cancer cells, particularly those with CIN, the mitotic process is often chaotic. These cells become highly dependent on KIF18A to manage this instability and successfully complete cell division. Inhibition of KIF18A in these cells leads to mitotic catastrophe and subsequent cell death, while normal cells, which are not reliant on KIF18A to the same extent, are largely unaffected.

Signaling Pathways Involving KIF18A

KIF18A's role in oncology extends beyond its mechanical function in mitosis. It is implicated in several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

JNK1/c-Jun Signaling Pathway

Recent studies have identified KIF18A as a novel target of the JNK1/c-Jun signaling pathway. JNK1 can phosphorylate the transcription factor c-Jun, which in turn binds to the KIF18A promoter and activates its transcription. This pathway is crucial for the proliferation of cervical cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High KIF18A expression correlates with unfavorable prognosis in primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of MDM2-p53 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1] In many human cancers that retain wild-type p53, its function is abrogated by its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] Overexpression of MDM2, observed in a significant percentage of tumors, leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive capabilities.[2][3] The discovery of small-molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to reactivate p53 and restore its function in cancer cells.[4][5] This guide provides a comprehensive technical overview of the discovery of MDM2-p53 interaction inhibitors, detailing the underlying biology, key inhibitor classes, essential experimental protocols for their characterization, and a logical workflow for their discovery and development.

The MDM2-p53 Signaling Pathway: A Critical Axis in Cancer

Under normal physiological conditions, p53 levels are kept low through an autoregulatory negative feedback loop with MDM2.[2] p53, a potent transcription factor, can bind to the promoter of the MDM2 gene and induce its expression. The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53.[2] This interaction has three major consequences: it directly blocks p53's transcriptional activity, it promotes the nuclear export of p53, and most critically, it acts as an E3 ubiquitin ligase, tagging p53 for degradation by the proteasome.[3]

In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53.[2] Activated p53 then orchestrates a cellular response that can lead to cell cycle arrest, allowing for DNA repair, or apoptosis, eliminating damaged cells.[6] In many cancers, the amplification of the MDM2 gene leads to an overabundance of the MDM2 protein, which continuously suppresses p53, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably.[5][7] Small-molecule inhibitors of the MDM2-p53 interaction are designed to mimic the natural disruption of this complex, thereby liberating p53 from MDM2's negative regulation and reactivating its tumor-suppressive functions.[1]

Major Classes of MDM2-p53 Interaction Inhibitors

The discovery of small-molecule inhibitors targeting the MDM2-p53 interaction has led to the development of several distinct chemical classes. These compounds are designed to mimic the key hydrophobic interactions of the p53 α-helix (primarily involving residues Phe19, Trp23, and Leu26) with the hydrophobic cleft on the surface of MDM2.

Nutlins (cis-Imidazoline Analogs)

The Nutlins were the first class of potent and selective small-molecule MDM2 inhibitors to be discovered.[8] Nutlin-3a, the active enantiomer, binds to the p53-binding pocket of MDM2, preventing the interaction with p53 and leading to its stabilization and the activation of the p53 pathway.[9] This class of compounds has been extensively studied and has paved the way for the clinical development of MDM2 inhibitors.[8]

Spiro-oxindole Analogs

Spiro-oxindoles represent another well-established class of MDM2 inhibitors. Through structure-based design, compounds in this class have been optimized to achieve high binding affinity and potent cellular activity.[10] A notable example is SAR405838 (MI-773), which has demonstrated significant antitumor effects in preclinical models and has advanced into clinical trials.[11]

Piperidinone Analogs

The piperidinone scaffold has yielded highly potent and orally bioavailable MDM2 inhibitors.[12] AMG 232 (idalinutlin) is a clinical-stage compound from this class that binds to MDM2 with picomolar affinity, leading to robust p53 activation and tumor growth inhibition in preclinical models.[13]

Other Investigational Classes

Numerous other chemical scaffolds are being explored for their potential to inhibit the MDM2-p53 interaction. These include benzodiazepines, isoquinolinones, and chromenotriazolopyrimidines, among others. The ongoing research in this area aims to identify novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Key MDM2-p53 Inhibitors

The following tables summarize the biochemical and cellular activities of representative MDM2-p53 inhibitors from different chemical classes. This data allows for a direct comparison of their potencies.

Table 1: Biochemical Potency of MDM2-p53 Inhibitors

| Compound | Chemical Class | Binding Assay | Target | Ki (nM) | Kd (nM) | IC50 (nM) |

| Nutlin-3a | cis-Imidazoline | FP | MDM2 | 6.4 - 140 | - | 90 |

| RG7112 | cis-Imidazoline | TR-FRET | MDM2 | - | - | 18 |

| SAR405838 (MI-773) | Spiro-oxindole | FP | MDM2 | 0.88 | - | 13.3 |

| MI-888 | Spiro-oxindole | FP | MDM2 | 0.44 | - | - |

| AMG 232 (Idalinutlin) | Piperidinone | SPR | MDM2 | - | 0.045 | 0.6 |

Data compiled from multiple sources.[3][12][14][15][16]

Table 2: Cellular Potency of MDM2-p53 Inhibitors in p53 Wild-Type Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) |

| Nutlin-3a | SJSA-1 (Osteosarcoma) | Proliferation | 1 - 2 |

| RG7112 | MHM (Melanoma) | Cell Growth | 0.18 |

| SAR405838 (MI-773) | SJSA-1 (Osteosarcoma) | Cell Growth | 0.092 |

| SAR405838 (MI-773) | RS4;11 (Leukemia) | Cell Growth | 0.089 |

| AMG 232 (Idalinutlin) | SJSA-1 (Osteosarcoma) | Proliferation (BrdU) | 0.0091 |

| AMG 232 (Idalinutlin) | HCT-116 (Colon) | Proliferation (BrdU) | 0.010 |

Data compiled from multiple sources.[5][12][14][17]

Experimental Protocols for Inhibitor Characterization

A tiered approach is recommended for the in vitro and in-cell characterization of novel MDM2-p53 inhibitors. This workflow typically begins with high-throughput biochemical screens to identify direct binders, followed by secondary biochemical assays for confirmation and potency determination. Promising compounds are then advanced to cell-based assays to evaluate their activity in a physiological context.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. p53-binding protein Mdm-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. ulab360.com [ulab360.com]

- 7. benchchem.com [benchchem.com]

- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Exploring Protein-Protein Interactions as Drug Targets for Anti-cancer Therapy with In Silico Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. TR-FRET biochemical assays for detecting posttranslational modifications of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

Preclinical Evidence for ATX-295 in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATX-295 is a novel, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A, currently under development by Accent Therapeutics. Preclinical evidence strongly supports its therapeutic potential in ovarian cancer, particularly in tumors characterized by high chromosomal instability (CIN). KIF18A is essential for chromosome alignment during mitosis in cancer cells with an abnormal number of chromosomes (aneuploidy), a common feature of high-grade serous ovarian cancer (HGSOC). Inhibition of KIF18A by ATX-295 selectively induces mitotic catastrophe and subsequent cell death in these chromosomally unstable cancer cells, while sparing healthy, chromosomally normal (euploid) cells. Whole-genome doubling (WGD) has been identified as a robust predictive biomarker for sensitivity to ATX-295, offering a promising strategy for patient stratification. This document provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical investigation of ATX-295 in ovarian cancer.

Mechanism of Action: Targeting Chromosomal Instability

KIF18A is a plus-end-directed motor protein that plays a critical role in dampening chromosome oscillations to facilitate proper alignment at the metaphase plate during mitosis.[1] Many aggressive cancers, including HGSOC, exhibit significant chromosomal instability, often initiated by a whole-genome doubling event.[2][3] These WGD-positive (WGD+) and aneuploid cells become highly dependent on KIF18A to manage the chaotic mitotic environment and successfully complete cell division.[2][3]

ATX-295 exploits this dependency by inhibiting the ATPase activity of KIF18A.[2] This disruption of KIF18A function prevents proper chromosome alignment, leading to prolonged mitotic arrest and ultimately, mitotic catastrophe and apoptotic cell death.[4] Because healthy diploid cells are not reliant on KIF18A to the same extent, ATX-295 offers a selective, targeted approach to treating these genetically defined tumors.[4][5][6]

Quantitative Preclinical Data

The preclinical efficacy of ATX-295 has been demonstrated through biochemical assays, in vitro cell-based models, and in vivo xenograft studies.

Biochemical Potency and Selectivity

ATX-295 is a potent inhibitor of the KIF18A ATPase motor activity and demonstrates high selectivity against other key mitotic kinesins.

| Target | Assay Type | IC50 (nM) | Reference |

| KIF18A | ATPase Activity | 16 | [1] |

| CENPE | ATPase Activity | >10,000 | |

| EG5 | ATPase Activity | 5,870 |

In Vitro Anti-Proliferative Activity

ATX-295 demonstrates potent anti-proliferative effects in ovarian cancer cell lines characterized by chromosomal instability (CIN+), particularly those with whole-genome doubling (WGD+), while having minimal impact on CIN- or WGD- cell lines.

| Cell Line | Cancer Type | Genomic Feature | Key Result | Reference |

| OVCAR-3 | HGSOC | CIN+, WGD+ | Sensitive, induces mitotic arrest & apoptosis | [1][2] |

| A2780 | Ovarian Cancer | CIN- | Insensitive, no induction of apoptosis markers | [1] |

| HGSOC Panel | HGSOC | Various | 9 of 14 (64%) cell lines showed strong growth inhibition | [1] |

| Pan-Cancer Panel | 826 Cell Lines | Various | ~18% of all lines showed sensitivity | [1] |

In Vivo Anti-Tumor Efficacy

Oral administration of ATX-295 leads to significant, dose-dependent tumor growth inhibition and regression in ovarian cancer xenograft models, with a strong correlation between response and WGD status.

| Model Type | Model Name | WGD Status | Dose (Oral) | Key Outcome | Reference |

| Cell-Derived Xenograft | OVCAR-3 | WGD+ | 10 & 15 mg/kg BID | Dose-dependent tumor regression | [2][3] |

| Cell-Derived Xenograft | OVK18 | WGD- | Not specified | No anti-tumor activity observed | [2][3] |

| Patient-Derived Xenograft | Ovarian PDX Panel | Mixed | 30 mg/kg BID | 61% of models responded (stasis or better) | [3] |

| Patient-Derived Xenograft | Responding PDX Panel | Mixed | 30 mg/kg BID | 73% of responding models were WGD+ | [2][3] |

Experimental Protocols

KIF18A Biochemical ATPase Assay

This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.

-

Principle: An ADP-Glo™ luminescence-based assay is used. The amount of ADP produced in the enzymatic reaction is measured, which is inversely proportional to the inhibition of KIF18A by the test compound.

-

Protocol Outline:

-

Recombinant human KIF18A motor domain (e.g., amino acids 1-374) is incubated with microtubules (e.g., 0.1 mg/mL) and ATP (e.g., 10 µM) in a reaction buffer.

-

ATX-295 is added in a serial dilution to determine a dose-response curve.

-

The reaction is initiated by the addition of the KIF18A protein.

-

After incubation, ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

-

The resulting luminescence is measured on a plate reader, and IC50 values are calculated.

-

Cell Viability and Apoptosis Assays

These assays measure the effect of ATX-295 on cancer cell proliferation and its ability to induce programmed cell death.

-

Principle: Cell proliferation is assessed by quantifying viable cells after a set treatment period. Apoptosis is measured by detecting markers of mitotic arrest and cell death via Western blot.

-

Protocol Outline (Proliferation):

-

Ovarian cancer cell lines (e.g., OVCAR-3, A2780) are seeded in multi-well plates.

-

After allowing cells to adhere, they are treated with a range of ATX-295 concentrations or a vehicle control (DMSO) for an extended period (e.g., 7 days).

-

Cell viability is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

-

Protocol Outline (Western Blot):

-

Cells are treated with ATX-295 (e.g., 24 hours).

-

Cell lysates are collected, and protein concentration is normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against markers of mitotic arrest (phospho-Histone H3), DNA damage (γH2AX), and apoptosis (Cleaved PARP).

-

Blots are then incubated with secondary antibodies and visualized.

-

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor activity of ATX-295 in a living organism.

-

Principle: Human ovarian cancer cells (from cell lines or patients) are implanted into immunocompromised mice. Once tumors are established, mice are treated with ATX-295 to assess its effect on tumor growth.

-

Protocol Outline:

-

Model Generation: For patient-derived xenografts (PDX), tumor cells are isolated from patient ascites or pleural fluid.[7] For cell-derived xenografts (CDX), cultured cells like OVCAR-3 are used. Cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[7]

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into cohorts and treated via oral gavage with a vehicle control or ATX-295 at specified doses (e.g., 10, 15, or 30 mg/kg, twice daily [BID]).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for pHH3 to confirm mitotic arrest).[2]

-

Whole-Genome Doubling (WGD) Analysis

Identifying WGD status is critical for predicting sensitivity to ATX-295.

-

Principle: WGD status is determined computationally from somatic copy number alteration (SCNA) data derived from tumor sequencing.

-

Protocol Outline:

-

Sequencing: DNA is extracted from tumor samples (e.g., from PDX models or cell lines) and subjected to low-pass whole-genome sequencing or SNP array analysis.

-

Bioinformatic Analysis: An internal bioinformatics pipeline or publicly available algorithms (e.g., ABSOLUTE) are used to analyze the copy number and mutation data.[8]

-

WGD Call: The algorithm infers tumor purity and ploidy. A WGD event is called based on the overall ploidy distribution and the pattern of allelic copy numbers across the genome.[2][8]

-

Conclusion and Future Directions

The robust preclinical data for ATX-295 provide a strong rationale for its clinical development in ovarian cancer. The molecule demonstrates potent and selective inhibition of KIF18A, leading to targeted cell death in chromosomally unstable cancer models. The identification of whole-genome doubling as a predictive biomarker is a significant step toward a precision medicine approach for this patient population.[2][5] These findings have directly supported the initiation of a first-in-human, Phase 1/2 clinical trial (NCT06799065) to evaluate the safety, tolerability, and preliminary efficacy of ATX-295 in patients with advanced solid tumors, including high-grade serous ovarian cancer.[2][9] Future research will focus on validating WGD as a clinical biomarker and exploring potential combination strategies to further enhance the anti-tumor activity of ATX-295.

References

- 1. morningstar.com [morningstar.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Accent Therapeutics to Present Data on Lead Programs ATX-559 and ATX-295 at the 2025 American Association for Cancer Research Annual Meeting [prnewswire.com]

- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accent Therapeutics Presents New Preclinical Data on Lead Clinical Programs ATX-295 and ATX-559 at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]

- 6. Accent Therapeutics Initiates Phase I/II Trial of Novel KIF18A Inhibitor for Advanced Solid Tumors [trial.medpath.com]

- 7. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole genome doubling confers unique genetic vulnerabilities on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accenttx.com [accenttx.com]

An In-depth Technical Guide to ASTX295 in Wild-Type TP53 Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In many cancers, the function of wild-type p53 is abrogated through its interaction with the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2][3] ASTX295 is a novel, potent, and orally bioavailable small molecule antagonist of the MDM2-p53 interaction.[2][4][5] By inhibiting MDM2, ASTX295 is designed to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53.[2][6]

This technical guide provides a comprehensive overview of ASTX295, focusing on its mechanism of action, preclinical activity, and clinical development in solid tumors harboring wild-type TP53. It is intended to be a resource for researchers and drug development professionals interested in the therapeutic potential of reactivating the p53 pathway.

Core Mechanism of Action

ASTX295 is an isoindolinone-based antagonist that potently inhibits the MDM2-p53 interaction with a reported IC50 of less than 1 nM in an enzyme-linked immunosorbent assay (ELISA).[7] The compound was specifically designed to have a short plasma half-life of approximately 4-6 hours in humans.[4][5][8] This pharmacokinetic profile is intended to allow for pulsatile p53 pathway modulation, which preclinical data suggests may spare healthy bone marrow cells from prolonged p53 activation, thereby mitigating the dose-limiting hematological toxicities, such as thrombocytopenia, observed with other MDM2 inhibitors.[5]

By binding to MDM2, ASTX295 blocks the protein-protein interaction with p53, preventing its ubiquitination and subsequent degradation. This leads to the accumulation of p53 protein and the transcriptional activation of its downstream targets, including p21 (a cell cycle inhibitor) and MDM2 itself (a negative feedback loop).[3][7] The ultimate outcome of p53 reactivation is the induction of cell cycle arrest and/or apoptosis in tumor cells.[3]

Figure 1: ASTX295 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of ASTX295.

Table 1: Preclinical In Vitro Activity of ASTX295

| Assay Type | Cell Line | Key Parameter | Value | Reference(s) |

| MDM2-p53 Interaction | - | IC50 (ELISA) | < 1 nM | [7] |

| Cell Growth Inhibition | SJSA-1 (p53-WT, MDM2-amplified) | GI50 | 27 nM | [3][9] |

| p53 Accumulation | - | EC50 (after 2 hours) | 10 nM | [3][9] |

| Cell Viability | Panel of 12 TP53WT Lymphoid Malignancy Cell Lines | IC50 | < 1 nM - 100 nM | [7][10] |

| Cell Viability | Primary TP53WT MCL Patient Samples (12/25 sensitive) | IC50 (at 72 hours) | 4.3 nM - 100 nM | [7][10] |

Table 2: Phase 1 Clinical Trial (ASTX295-01) Pharmacokinetics and Safety

| Parameter | Value | Reference(s) |

| Study Population | 83 patients with advanced solid tumors with wild-type TP53 | [4][5] |

| Median Time to Max Concentration (tmax) | 3 hours | [4][5] |

| Mean Half-life (t1/2) | 4-6 hours | [4][5][8] |

| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly (BIW) | [4][5][8] |

| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue | [4][5] |

| Most Common Treatment-Related AEs (660 mg BIW) | Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%) | [5][8] |

| Grade 3 GI AEs (660 mg BIW) | 9.5% | [5][8] |

| Grade ≥4 GI AEs | None reported | [5][8] |

| Significant Thrombocytopenia | Avoided, one subject with Grade 2 | [4][5][8] |

Table 3: Preliminary Efficacy from Phase 1 Clinical Trial (ASTX295-01)

| Tumor Type | Subtype | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | 16-week Disease Control Rate (DCR) | Reference(s) |

| Liposarcoma (LPS) | De-differentiated | 7.7% | 7.95 months | 69.2% | [5][8][11] |

| Liposarcoma (LPS) | Well-differentiated | 8.0% | 9.66 months | 72.0% | [5][8][11] |

| Non-Small Cell Lung Cancer (NSCLC) | - | 1 objective response observed | - | - | [5][8] |

| Glioblastoma (GBM) with MDM2 amp. | - | 3 of 4 patients showed evidence of tumor regression | - | - | [5][8][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the development of ASTX295 are provided below. These are representative protocols and may require optimization for specific experimental conditions.

MDM2-p53 Interaction ELISA

This assay quantifies the ability of a compound to inhibit the binding of p53 to MDM2.

-

Materials : High-bind 96-well plates, recombinant human MDM2 and p53 proteins, primary antibodies against MDM2 and p53, HRP-conjugated secondary antibody, TMB substrate, stop solution, wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

-

Protocol :

-

Coat the 96-well plate with recombinant MDM2 protein overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add serial dilutions of ASTX295 or control compounds to the wells, followed by the addition of a constant concentration of recombinant p53 protein.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the plate three times to remove unbound p53.

-

Add the primary antibody against p53 and incubate for 1 hour.

-

Wash the plate three times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction by adding stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

-

Figure 2: MDM2-p53 Interaction ELISA Workflow.

Western Blot for p53 Pathway Modulation

This technique is used to detect changes in the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with ASTX295.

-

Materials : Cancer cell lines with wild-type TP53, ASTX295, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, running buffer, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection kit.

-

Protocol :

-

Culture cells to ~70-80% confluency and treat with various concentrations of ASTX295 for the desired time points (e.g., 2, 6, 24 hours).

-

Harvest and lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer, then heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Cell Viability/Growth Inhibition Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of ASTX295 on the metabolic activity or ATP content of cancer cells, which serves as an indicator of cell viability and proliferation.

-

Materials : 96-well plates, cancer cell lines, complete culture medium, ASTX295, MTT reagent (or CellTiter-Glo reagent), solubilization buffer (for MTT), and a microplate reader (absorbance for MTT, luminescence for CellTiter-Glo).

-

Protocol :

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of ASTX295 for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer to dissolve the formazan crystals.

-

For CellTiter-Glo assay: Equilibrate the plate to room temperature and add the CellTiter-Glo reagent to each well.

-

Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT) or setting (luminescence for CellTiter-Glo).

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of ASTX295 in a living organism.

-

Materials : Immunocompromised mice (e.g., NOD-SCID or nude mice), cancer cell line (e.g., SJSA-1), Matrigel (optional), ASTX295 formulation for oral gavage, calipers for tumor measurement.

-

Protocol :

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer ASTX295 orally at the desired dose and schedule (e.g., once daily or twice weekly) to the treatment group. The control group receives the vehicle.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry) to confirm p53 pathway activation.

-

Figure 3: In Vivo Xenograft Model Workflow.

Conclusion

ASTX295 is a promising MDM2 antagonist with a differentiated pharmacokinetic profile designed to improve the therapeutic index of p53 reactivation. Preclinical data demonstrates potent on-target activity, leading to p53-dependent cell death in cancer models.[3] Early clinical data in patients with wild-type TP53 solid tumors has shown that ASTX295 is well-tolerated at doses that modulate the p53 pathway, with manageable gastrointestinal toxicities and a notable lack of significant myelosuppression.[4][8] Preliminary signs of efficacy have been observed across several tumor types, including those with MDM2 amplification, warranting further investigation.[4][5] The favorable safety profile suggests potential for combination therapies, which could further enhance its anti-tumor activity.[8]

References

- 1. p53 immunohistochemistry protocol [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. xenograft.org [xenograft.org]

- 4. elkbiotech.com [elkbiotech.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic Assay [en.bio-protocol.org]

- 9. Clonogenic Assay [bio-protocol.org]

- 10. scribd.com [scribd.com]

- 11. texaschildrens.org [texaschildrens.org]

The Genesis of ASTX295: A Novel MDM2 Antagonist with a Differentiated Safety Profile

An In-depth Technical Guide on the Discovery and Development of ASTX295

Introduction

ASTX295 is an orally available, small molecule inhibitor of the human homolog of murine double minute 2 (MDM2), a critical negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.[2][3] Developed through a strategic alliance between Astex Pharmaceuticals, Newcastle University, and Cancer Research Horizons, ASTX295 was engineered with a distinct pharmacokinetic profile to mitigate the on-target hematological toxicities that have challenged first-generation MDM2 antagonists.[3][4][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ASTX295.

Mechanism of Action: Restoring p53 Function

ASTX295 functions by competitively binding to the p53-binding pocket of MDM2, preventing the interaction between the two proteins.[1] This inhibition stabilizes p53, leading to its accumulation and the subsequent activation of downstream signaling pathways that control cell cycle arrest and apoptosis.[2][4] The therapeutic rationale is to restore the potent tumor-suppressive activity of wild-type p53 in cancers where it is otherwise inactivated by high levels of MDM2.[3]

Caption: ASTX295 Mechanism of Action.

Preclinical Development

The preclinical development of ASTX295 was guided by the hypothesis that a shorter, pulsatile activation of the p53 pathway could maintain anti-tumor efficacy while minimizing toxicity to normal tissues, particularly the bone marrow.[4]

In Vitro Potency and Selectivity

ASTX295 demonstrated potent and selective activity in preclinical models. Key in vitro data are summarized in the table below.

| Assay Type | Target/Cell Line | Result | Citation |

| ELISA | MDM2 | IC50 < 1 nM | [5][6] |

| Growth Inhibition | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 = 27 nM | [5][6] |

| p53 Accumulation | - | EC50 = 10 nM (after 2 hours) | [5][6] |

| Antiproliferative Screen | 219 p53 wild-type cell lines | GI50 < 1 µM in 143 cell lines | [5][6] |

| Antiproliferative Screen | 219 p53 wild-type cell lines | GI50 < 0.1 µM in 50 cell lines | [5][6] |

| AML Cell Line Panel | 11 p53 wild-type AML cell lines | GI50 < 30 nM in 9 cell lines | [7] |

In Vivo Efficacy

In vivo studies using xenograft models confirmed the anti-tumor activity of ASTX295. Oral administration of ASTX295 led to a dose-dependent inhibition of tumor growth in the SJSA-1 osteosarcoma model.[5][6] These studies also demonstrated robust induction of p53 and its target genes at 3 and 6 hours post-administration.[5][6]

Caption: Preclinical Workflow for ASTX295.

Clinical Development: The ASTX295-01 Study

The first-in-human Phase 1/2 study, ASTX295-01 (NCT03975387), was an open-label, multicenter trial designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of ASTX295 in patients with advanced solid tumors with wild-type TP53.[8][9][10]

Study Design and Endpoints

The Phase 1 portion of the study employed a dose-escalation and dose-expansion design to determine the recommended Phase 2 dose (RP2D).[8] The study evaluated various dosing regimens, including daily and intermittent schedules, and the effect of food.[11][12] Primary endpoints included safety, assessed by adverse events and dose-limiting toxicities (DLTs), while secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary clinical activity.[9][11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis of 83 participants across 14 cohorts revealed a median time to maximum concentration (tmax) of 3 hours and a mean half-life of 4-6 hours.[9][12] This shorter half-life is a key differentiator from other MDM2 antagonists and is consistent with the goal of achieving pulsatile p53 pathway activation.[3][4] Pharmacodynamic assessments confirmed modulation of the p53 pathway.[12]

| Pharmacokinetic Parameter | Value | Citation |

| Median Tmax | 3 hours | [9][12] |

| Mean Half-life (t1/2) | 4-6 hours | [9][11][12] |

Safety and Tolerability

ASTX295 was generally well-tolerated at clinically effective doses.[11] Notably, significant thrombocytopenia and neutropenia, common dose-limiting toxicities for other MDM2 inhibitors, were largely avoided.[4][11] The primary dose-limiting toxicities were gastrointestinal, including nausea, vomiting, and diarrhea.[11][12]

| Recommended Phase 2 Dose Regimen | Most Common Treatment-Related Adverse Events (Grade ≥3) | Citation |

| 400 mg Once Daily (QD) | Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%) | [9][11] |

| 660 mg Twice Weekly (BIW) | Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%) | [9][11] |

The 660 mg twice-weekly regimen was selected as the RP2D due to a lower incidence and duration of gastrointestinal adverse events.[12]

Preliminary Clinical Activity

Objective responses were observed in heavily pretreated patients with various solid tumors, including non-small cell lung cancer and liposarcoma.[11][12] In patients with liposarcoma, the overall response rate was 7.9%.[12] Promising activity was also noted in patients with glioblastoma, particularly those with MDM2 amplification.[11][12]

| Tumor Type | Outcome | Value | Citation |

| De-differentiated Liposarcoma | Overall Response Rate (ORR) | 7.7% | [11] |

| De-differentiated Liposarcoma | Progression-Free Survival (PFS) | 7.95 months | [11] |

| De-differentiated Liposarcoma | 16-week Disease Control Rate (DCR) | 69.2% | [11] |

| Well-differentiated Liposarcoma | Overall Response Rate (ORR) | 8.0% | [11] |

| Well-differentiated Liposarcoma | Progression-Free Survival (PFS) | 9.66 months | [11] |

| Well-differentiated Liposarcoma | 16-week Disease Control Rate (DCR) | 72% | [11] |

Experimental Protocols

Detailed proprietary experimental protocols for the development of ASTX295 are not publicly available. However, based on the published literature, the following are representative methodologies for the key experiments conducted.

MDM2-p53 Interaction ELISA

-

Objective: To quantify the inhibitory activity of ASTX295 on the MDM2-p53 protein-protein interaction.

-

Methodology:

-

Coat a 96-well plate with recombinant MDM2 protein.

-

Block non-specific binding sites.

-

Add a fixed concentration of biotinylated p53 peptide and varying concentrations of ASTX295.

-

Incubate to allow for competitive binding.

-

Wash to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a colorimetric HRP substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value, representing the concentration of ASTX295 that inhibits 50% of the p53-MDM2 interaction.

-

Cell Proliferation Assay (GI50 Determination)

-

Objective: To determine the concentration of ASTX295 that causes 50% growth inhibition in cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ASTX295.

-

Incubate for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., resazurin or CellTiter-Glo®).

-

Measure the fluorescence or luminescence.

-

Normalize the data to untreated controls and calculate the GI50 value.

-

Western Blotting for p53 and Downstream Targets

-

Objective: To qualitatively and quantitatively assess the levels of p53 and its transcriptional targets (e.g., p21, MDM2) following treatment with ASTX295.

-

Methodology:

-

Treat cells with ASTX295 for various time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Pharmacodynamic Analysis in PBMCs (ddPCR)

-

Objective: To measure the induction of p53 target genes (MDM2 and p21) in patient peripheral blood mononuclear cells (PBMCs) as a biomarker of target engagement.

-

Methodology:

-

Collect whole blood from patients at specified time points before and after ASTX295 administration.

-

Isolate PBMCs using density gradient centrifugation.

-

Extract total RNA from the PBMCs.

-

Synthesize cDNA from the RNA.

-

Perform Droplet Digital PCR (ddPCR) using specific primers and probes for MDM2, p21, and a reference gene.

-

Quantify the absolute copy number of each transcript.

-

Analyze the fold change in gene expression relative to baseline.[11]

-

Conclusion and Future Directions

ASTX295 is a next-generation MDM2 antagonist with a differentiated pharmacokinetic profile designed to improve the therapeutic index by minimizing on-target bone marrow toxicity.[4][5] The completed Phase 1 study demonstrated a favorable safety profile, with manageable gastrointestinal adverse events being dose-limiting rather than myelosuppression.[11] Preliminary data have shown encouraging single-agent activity in heavily pretreated patients with wild-type p53 solid tumors.[12] The lack of significant myelosuppression suggests that ASTX295 may be a suitable candidate for combination therapies.[11] Future development will likely focus on exploring these combinations and further refining patient selection through biomarker identification.[4] Recently, ASTX295 has been licensed to Mosaic Therapeutics for further research and development, indicating a continued commitment to exploring its therapeutic potential.[1]

References

- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]

- 2. Facebook [cancer.gov]

- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 4. astx.com [astx.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ASTX295, A NOVEL SMALL MOLECULE MDM2 ANTAGONIST, DEMONSTRATES... - Bevan L - - Jun 12 2020 [library.ehaweb.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. astx.com [astx.com]

- 12. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]

ATX-295: A Targeted Approach for Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lexington, Mass. – November 20, 2025 – ATX-295, a novel, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A, is emerging as a promising therapeutic strategy for a range of chromosomally unstable (CIN) cancers. Developed by Accent Therapeutics, ATX-295 is currently in Phase 1/2 clinical trials and has demonstrated significant preclinical activity in tumor models characterized by high levels of chromosomal instability, particularly those with whole genome doubling (WGD). This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical development of ATX-295.

Core Mechanism of Action: Exploiting a Key Vulnerability in CIN Cancers

ATX-295 selectively targets KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis.[1] In healthy, chromosomally stable cells, KIF18A's role is not critical for survival. However, many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), exhibit a high degree of chromosomal instability.[2] These CIN cancer cells are highly dependent on KIF18A to manage their chaotic chromosomal content during cell division.[2]

By inhibiting the ATPase activity of KIF18A, ATX-295 disrupts this crucial process, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells.[1] This targeted approach spares healthy cells, suggesting a potentially favorable therapeutic window.[2]

Below is a diagram illustrating the proposed signaling pathway of ATX-295 in chromosomally unstable cancer cells.

Preclinical Efficacy: A Data-Driven Overview

Preclinical studies have demonstrated the potent and selective anti-tumor activity of ATX-295 in various CIN cancer models. A key finding is the identification of whole genome doubling (WGD) as a strong predictive biomarker for sensitivity to ATX-295.

In Vitro Activity

A large-scale screen utilizing the PRISM platform, which assesses cell viability across hundreds of cancer cell lines, revealed that 18% of 826 cell lines are dependent on KIF18A for their proliferation and survival. This sensitivity was particularly pronounced in ovarian, breast, and lung cancer cell lines.

| Parameter | Value | Source |

| KIF18A ATPase Activity IC50 | 16 nM | [3] |

| KIF18A ATPase Activity IC50 | 18 nM | [4] |

| PRISM Screen KIF18A Dependency | 18% of 826 cell lines | [3] |

In Vivo Efficacy

The anti-tumor activity of ATX-295 has been validated in multiple in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDX).

OVCAR-3 Xenograft Model (WGD-positive): In the WGD-positive OVCAR-3 ovarian cancer xenograft model, oral administration of ATX-295 led to dose-dependent tumor regression. In contrast, no anti-tumor activity was observed in a WGD-negative xenograft model, highlighting the specificity of ATX-295 for WGD cancers.

| Treatment Group | Dosage | Outcome | Source |

| ATX-295 | 10 mg/kg BID | Tumor Regression | [3] |

| ATX-295 | 15 mg/kg BID | Tumor Regression | [3] |

| Vehicle Control | - | Tumor Growth | [3] |

Ovarian Cancer Patient-Derived Xenograft (PDX) Models: A mouse clinical trial format utilizing a panel of ovarian cancer PDX models further confirmed the efficacy of ATX-295.

| Treatment | Dosage | Response Rate | WGD Status of Responders | Source |

| ATX-295 | 30 mg/kg BID | 61% (Tumor stasis or better) | 73% of responding models were WGD-positive | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of ATX-295.

PRISM Cell Line Screening

The PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay is a high-throughput method used to assess the sensitivity of a large number of cancer cell lines to a test compound.

Workflow Diagram:

Methodology:

-

Cell Line Preparation: A library of hundreds of cancer cell lines is engineered to express unique 24-nucleotide barcodes.

-

Pooling: Cell lines are pooled together in groups of approximately 25, based on similar growth rates.

-

Plating and Dosing: The cell line pools are dispensed into 384-well plates. ATX-295 is added at a range of concentrations.

-

Incubation: Plates are incubated for 5 days to allow for cell proliferation and drug effect.

-

Lysis and Barcode Detection: Cells are lysed, and the relative abundance of each cell line's barcode is quantified using a Luminex bead-based detection method.

-

Data Analysis: The change in barcode abundance in treated versus control wells is used to determine the effect of ATX-295 on the viability of each cell line.

In Vivo Xenograft and PDX Models

These studies are crucial for evaluating the anti-tumor efficacy and tolerability of ATX-295 in a living organism.

Workflow Diagram:

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation:

-

Xenografts: Cultured human cancer cell lines (e.g., OVCAR-3) are injected subcutaneously into the flanks of the mice.

-

PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously.

-

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: ATX-295 is administered orally at specified doses and schedules (e.g., twice daily, BID). The control group receives a vehicle solution.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for biomarker analysis, such as immunohistochemistry for phospho-histone H3 (a marker of mitotic arrest).

Determination of Whole Genome Doubling (WGD)

WGD status is a critical biomarker for predicting sensitivity to ATX-295. It can be determined from genomic data.

Methodology: WGD can be inferred from next-generation sequencing data (whole-exome or whole-genome sequencing) of tumor samples. Algorithms analyze allele frequencies and copy number variations across the genome. A tumor is typically classified as WGD-positive if a significant portion of the genome shows evidence of a doubling event, often characterized by a high proportion of the genome with a major copy number of two or more.

Clinical Development: The ATX-295 Phase 1/2 Trial

ATX-295 is currently being evaluated in a first-in-human, open-label, Phase 1/2 clinical trial (NCT06799065).[2][5]

Study Design:

-

Phase 1 (Dose Escalation): This part of the study is designed to determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of ATX-295 in patients with advanced solid tumors.

-

Phase 2 (Dose Expansion): Once the RP2D is established, the study will enroll cohorts of patients with specific cancer types, including high-grade serous ovarian cancer and triple-negative breast cancer, to further evaluate the anti-tumor activity of ATX-295.

Key Objectives:

-

To evaluate the safety and tolerability of ATX-295.

-

To determine the maximum tolerated dose (MTD) and the RP2D.

-

To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of ATX-295.

-

To assess the preliminary anti-tumor activity of ATX-295.

Patient Population: The trial is enrolling patients with locally advanced or metastatic solid tumors for whom standard therapies have failed.[5]

Future Directions

The development of ATX-295 represents a significant advancement in precision oncology. The strong preclinical data, coupled with a clear patient selection biomarker in WGD, provides a solid foundation for the ongoing clinical trials. Future research will focus on further elucidating the mechanisms of resistance to KIF18A inhibition and exploring potential combination therapies to enhance the efficacy of ATX-295 in a broader patient population. The results of the Phase 1/2 trial are eagerly awaited and will be instrumental in defining the future role of ATX-295 in the treatment of chromosomally unstable cancers.

References

- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accent Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of Novel KIF18A Inhibitor ATX-295 and Receives FDA Fast Track Designation for Lead Assets ATX-295 and DHX9 Inhibitor ATX-559 [prnewswire.com]

Unveiling the Pharmacodynamics of ASTX295: A Technical Guide from Early Phase Trials

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

ASTX295, a novel, orally bioavailable small molecule antagonist of the Murine Double Minute 2 (MDM2) protein, has demonstrated promising pharmacodynamic effects in early phase clinical trials.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to reactivate p53's tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of ASTX295, integrating data from preclinical studies and early phase clinical trials, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of ASTX295 has been characterized through a series of in vitro and clinical assessments. These studies have quantified its potency in inhibiting the MDM2-p53 interaction, its impact on cell growth and survival, and its ability to modulate key biomarkers in patients.

In Vitro Activity

Preclinical studies have established the potent and selective activity of ASTX295 in cancer cell lines harboring wild-type TP53.

| Parameter | Value | Cell Line/Assay | Reference |

| MDM2 Inhibition (IC50) | <1 nM | ELISA | [3] |